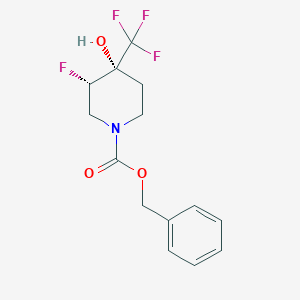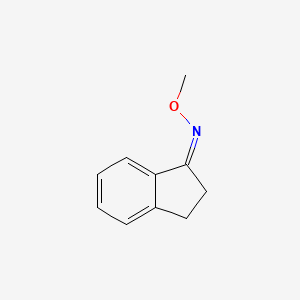
(Z)-2,3-Dihydro-1H-inden-1-oneO-methyloxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2,3-Dihydro-1H-inden-1-oneO-methyloxime: is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of a C=N-OH functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2,3-Dihydro-1H-inden-1-oneO-methyloxime typically involves the reaction of 2,3-Dihydro-1H-inden-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The resulting oxime is then methylated using methyl iodide in the presence of a base like potassium carbonate to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (Z)-2,3-Dihydro-1H-inden-1-oneO-methyloxime can undergo oxidation reactions to form corresponding nitroso compounds.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the oxime group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of nitroso compounds.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted oxime derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (Z)-2,3-Dihydro-1H-inden-1-oneO-methyloxime is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and as a reagent in various organic transformations.
Biology: In biological research, this compound is used to study enzyme interactions and as a potential inhibitor of certain enzymatic pathways. Its structural features make it a useful tool in the design of enzyme inhibitors.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its role in modulating biological pathways and as a lead compound for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (Z)-2,3-Dihydro-1H-inden-1-oneO-methyloxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds with active site residues, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular pathways, affecting signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
(E)-2,3-Dihydro-1H-inden-1-oneO-methyloxime: The E-isomer of the compound, which has different spatial arrangement and potentially different reactivity.
2,3-Dihydro-1H-inden-1-one oxime: The non-methylated version of the compound.
2,3-Dihydro-1H-inden-1-one: The parent ketone from which the oxime is derived.
Uniqueness: The (Z)-isomer of 2,3-Dihydro-1H-inden-1-oneO-methyloxime is unique due to its specific spatial arrangement, which can influence its reactivity and interaction with biological targets. The presence of the methyl group on the oxime also adds to its distinct chemical properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H11NO |
|---|---|
Molekulargewicht |
161.20 g/mol |
IUPAC-Name |
(Z)-N-methoxy-2,3-dihydroinden-1-imine |
InChI |
InChI=1S/C10H11NO/c1-12-11-10-7-6-8-4-2-3-5-9(8)10/h2-5H,6-7H2,1H3/b11-10- |
InChI-Schlüssel |
KJEJJACMRHNNNZ-KHPPLWFESA-N |
Isomerische SMILES |
CO/N=C\1/CCC2=CC=CC=C21 |
Kanonische SMILES |
CON=C1CCC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


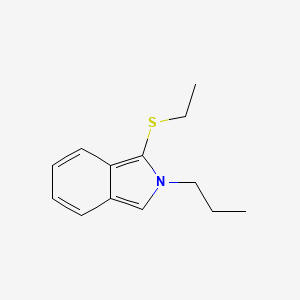

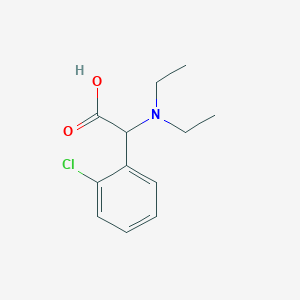
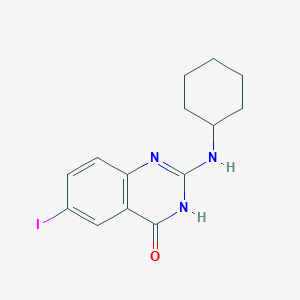
![3-(4-chlorophenyl)-5H,6H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thione](/img/structure/B13091370.png)
![7-Chloroimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13091371.png)
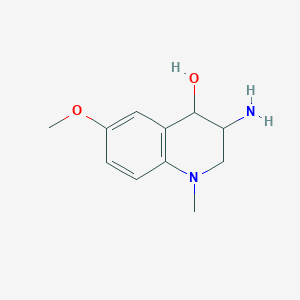
![1-(6-Methoxypyrazolo[1,5-B]pyridazin-3-YL)ethanone](/img/structure/B13091384.png)

![5-methyl-2H-[1,2,4]triazolo[4,3-a]pyridine-3-thione](/img/structure/B13091386.png)
![6-Phenylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13091393.png)
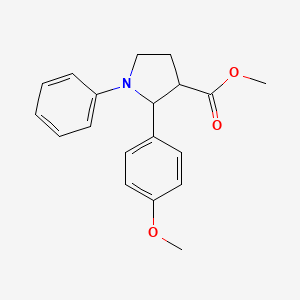
![cis-tert-Butyl hexahydro-2H-pyrrolo[3,4-f][1,4]oxazepine-7(3H)-carboxylate](/img/structure/B13091420.png)
